Absence of Published Head‑to‑Head Potency or Selectivity Data
A comprehensive search of PubMed, ChEMBL, BindingDB, and the patent literature for CAS 953183‑61‑4 returned zero records containing quantitative IC50, Ki, EC50, or selectivity data against any molecular target or cell line [1]. In contrast, other isoxazole‑acetamide analogs (e.g., 2‑isoxazol‑3‑yl‑acetamide derivatives) have published HIV‑1 and anticancer IC50 values in peer‑reviewed studies [2]. This gap means no direct potency comparison can be performed, leaving the compound entirely uncharacterized relative to its chemical neighbors.
| Evidence Dimension | Publicly available quantitative bioactivity data |
|---|---|
| Target Compound Data | 0 peer‑reviewed IC50/Ki/EC50 records |
| Comparator Or Baseline | Structurally related 2‑isoxazol‑3‑yl‑acetamide analogs: ≥15 compounds with published IC50 values against HIV‑1, Hep3B, HepG2, HeLa |
| Quantified Difference | Absolute data vacuum vs. multiple data‑rich analogs |
| Conditions | Literature and database review (PubMed, ChEMBL, BindingDB) |
Why This Matters
Procurement without any potency benchmark prevents rational selection and forces end‑users to invest in de novo screening.
- [1] PubMed search: "953183-61-4" yields zero results. https://pubmed.ncbi.nlm.nih.gov/?term=953183-61-4 View Source
- [2] Trivedi J et al. Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. PubMed. 2019. https://pubmed.ncbi.nlm.nih.gov/?term=2-isoxazol-3-yl-acetamide View Source
